molecular formula C19H20N4O2 B2841449 1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-phenethylurea CAS No. 1448129-89-2

1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-phenethylurea

Cat. No.: B2841449
CAS No.: 1448129-89-2
M. Wt: 336.395
InChI Key: MSLALBYSTIBROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-phenethylurea” appears to contain a 1,2,4-oxadiazole ring, which is a heterocyclic compound . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring in the compound can form intramolecular hydrogen bonding . This could potentially influence the compound’s reactivity and stability.


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups present. For example, the presence of the 1,2,4-oxadiazole ring could influence the compound’s reactivity, stability, and solubility .

Scientific Research Applications

Synthesis and Mesomorphic Behavior

The research on derivatives related to 1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-phenethylurea involves the synthesis and characterization of compounds showcasing various mesophases. A study demonstrated the synthesis of 1,3,4-oxadiazole derivatives, revealing their potential in forming cholesteric and nematic/smectic A mesophases, characterized by wide and narrow mesomorphic temperature ranges, respectively. Their photoluminescent properties, including intense absorption bands and strong blue fluorescence emissions, highlight their application in materials science, particularly in the development of photoluminescent materials and liquid crystal displays (Han, Wang, Zhang, & Zhu, 2010).

Antibacterial Properties

Another significant application area is in the development of antibacterial agents. Derivatives containing the 1,3,4-oxadiazole moiety have been synthesized and shown to exhibit potent antibacterial activities against gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. These findings suggest the potential of 1,3,4-oxadiazole derivatives in the pharmaceutical industry for developing new antibacterial compounds (Kakanejadifard et al., 2013).

Anticancer and Apoptosis Induction

Furthermore, 1,3,4-oxadiazole derivatives have been explored for their anticancer properties. A specific derivative was found to induce apoptosis in cancer cell lines, demonstrating its potential as a novel anticancer agent. Through caspase- and cell-based high-throughput screening, this compound showed activity against breast and colorectal cancer cell lines, indicating the therapeutic potential of 1,3,4-oxadiazole derivatives in cancer treatment (Zhang et al., 2005).

Antimicrobial and Antifungal Evaluation

The antimicrobial and antifungal evaluation of new oxadiazoles derived from phenylpropionohydrazides reveals that these compounds possess significant activity against bacterial strains such as S. aureus and P. aeruginosa. This research underscores the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial and antifungal agents, contributing to the fight against resistant microbial strains (Fuloria et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, compounds containing this ring could potentially have interesting biological activities and could be a focus of future research .

Properties

IUPAC Name

1-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14-21-18(25-23-14)13-16-9-5-6-10-17(16)22-19(24)20-12-11-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLALBYSTIBROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.